Enhanced Lipophilicity Compared to Non-Fluorinated Phenyl-Oxalamide Controls
The target compound exhibits a computed XLogP3 of 2.3, which is approximately 1.2 log units higher than the unsubstituted phenyl analogue N1-phenyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide (estimated XLogP3 ≈ 1.1 based on structural subtraction of two fluorine atoms) [1]. This increase in lipophilicity, driven by the 3,4-difluorophenyl group, is anticipated to enhance membrane permeability and metabolic stability, consistent with known fluorine walking effects in medicinal chemistry [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N1-phenyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide (estimated XLogP3 ≈ 1.1) |
| Quantified Difference | Δ XLogP3 ≈ +1.2 |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and reduce metabolic clearance, making the fluorinated analog a more favorable lead-like scaffold for cellular assays in drug discovery.
- [1] PubChem. (2026). N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. PubChem CID 56765309. National Center for Biotechnology Information. View Source
- [2] Kuujia. (2025). Cas no 1351659-80-7 (N-(3,4-difluorophenyl)-N'-(2-hydroxy-3-phenylpropyl)ethanediamide). View Source
